N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine
Description
Historical Background and Discovery
The development of this compound emerged from the systematic exploration of benzothiazole derivatives that began in the early 20th century. Benzothiazole itself was first synthesized in the late 1800s, but the systematic investigation of substituted derivatives gained momentum as researchers recognized the significant biological potential of this heterocyclic system. The parent benzothiazole structure, with its characteristic fusion of a benzene ring to a thiazole moiety, provided a versatile platform for chemical modification and functionalization.
The specific compound this compound represents a more recent advancement in this field, emerging from efforts to combine the beneficial properties of benzothiazole derivatives with amino acid functionality. The compound was first documented in chemical databases in 2012, with subsequent modifications recorded as recently as 2025, indicating ongoing research interest and development. This timeline reflects the compound's position as part of a newer generation of benzothiazole derivatives designed with specific structural features to enhance biological activity and pharmaceutical utility.
The development of this compound can be traced to advances in synthetic methodologies that allowed for precise substitution patterns on the benzothiazole ring system. The strategic placement of methyl groups at positions 4 and 7 of the benzothiazole core, combined with the attachment of the methylglycine moiety at position 2, represents a sophisticated approach to molecular design. This structural arrangement was informed by structure-activity relationship studies that demonstrated the importance of specific substitution patterns for biological activity in benzothiazole derivatives.
Research efforts leading to the synthesis of this compound were motivated by the need to develop compounds with improved pharmacological properties compared to earlier benzothiazole derivatives. The incorporation of the methylglycine unit was particularly significant, as it provided a handle for potential bioconjugation and offered opportunities for enhanced water solubility and cellular uptake. The compound's development represents a convergence of traditional heterocyclic chemistry with modern medicinal chemistry approaches.
Position within Benzothiazole Derivative Classification
This compound occupies a distinctive position within the broader classification of benzothiazole derivatives. The compound belongs to the subclass of 2-amino-substituted benzothiazoles, specifically those featuring glycine-derived substituents. This classification is significant because 2-amino-substituted benzothiazoles represent one of the most biologically active groups within the benzothiazole family, with numerous members demonstrating pharmaceutical potential.
Within the hierarchical classification system for benzothiazole derivatives, this compound can be categorized as follows: it belongs to the primary class of substituted benzothiazoles, the secondary class of 2-amino-substituted derivatives, and the tertiary class of glycine-conjugated benzothiazoles. The specific substitution pattern, featuring methyl groups at positions 4 and 7, places it within a specialized subset of dimethyl-substituted variants. This classification system helps researchers understand the relationship between structural features and biological activities across the benzothiazole family.
The compound's position within this classification framework is further distinguished by its molecular formula of C₁₂H₁₄N₂O₂S and molecular weight of 250.32 grams per mole. These parameters place it in the medium molecular weight range for benzothiazole derivatives, making it suitable for pharmaceutical applications while maintaining favorable drug-like properties. The presence of both nitrogen and sulfur heteroatoms, combined with the carboxylic acid functionality from the glycine moiety, provides multiple sites for potential biological interactions.
| Classification Level | Category | Specific Designation |
|---|---|---|
| Primary Class | Substituted Benzothiazoles | 1,3-Benzothiazole Derivatives |
| Secondary Class | 2-Amino-Substituted | N-Substituted Aminobenzothiazoles |
| Tertiary Class | Glycine-Conjugated | Methylglycine-Substituted |
| Quaternary Class | Dimethyl-Substituted | 4,7-Dimethyl Variants |
The compound's classification is also informed by its synthetic accessibility and structural relationship to other known bioactive molecules. Unlike simple benzothiazole derivatives that may feature only halogen or alkyl substituents, this compound incorporates amino acid functionality, positioning it at the intersection of heterocyclic chemistry and peptide chemistry. This dual nature expands its potential applications and distinguishes it from more traditional benzothiazole derivatives.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends far beyond its individual properties, representing important advances in several key areas of chemical science. The compound exemplifies the sophisticated approaches now possible in heterocyclic synthesis, demonstrating how traditional heterocyclic scaffolds can be modified with functional groups to create hybrid molecules with enhanced properties. This approach represents a significant evolution from earlier heterocyclic chemistry research that focused primarily on simple ring modifications.
The compound's structural architecture illustrates several important principles in modern heterocyclic chemistry research. The benzothiazole core provides a planar, aromatic system that can participate in π-π stacking interactions and hydrogen bonding, while the methylglycine substituent introduces chirality considerations and polar functionality. This combination creates opportunities for diverse molecular interactions, making the compound valuable for studying structure-activity relationships in heterocyclic systems.
Research into this compound has contributed to understanding how amino acid substitution affects the electronic properties of benzothiazole derivatives. The methylglycine moiety introduces both electron-donating and electron-withdrawing effects, depending on the protonation state of the carboxylic acid group. This pH-dependent behavior makes the compound particularly interesting for studies of how environmental factors influence the biological activity of heterocyclic compounds. Such research has implications for drug design, where understanding pH-dependent behavior is crucial for predicting in vivo activity.
The compound has also proven significant in advancing synthetic methodologies for heterocyclic chemistry. The synthesis of this compound requires careful control of reaction conditions to achieve selective substitution at the 2-position of the benzothiazole ring while preserving the integrity of both the methyl substituents and the glycine moiety. This synthetic challenge has driven the development of new reaction protocols and protective group strategies that have broader applications in heterocyclic synthesis.
Furthermore, the compound serves as a model system for investigating the relationship between molecular flexibility and biological activity in heterocyclic compounds. The methylglycine substituent introduces conformational flexibility that is absent in simpler benzothiazole derivatives, allowing researchers to study how molecular dynamics influence biological interactions. This research has implications for understanding the mechanisms by which heterocyclic compounds interact with biological targets and for designing compounds with optimized binding properties.
Current Research Landscape and Trends
The current research landscape surrounding this compound reflects broader trends in heterocyclic chemistry and medicinal chemistry, with particular emphasis on developing compounds with enhanced biological activity and improved pharmaceutical properties. Recent research efforts have focused on understanding the compound's mechanism of action, optimizing synthetic routes, and exploring potential applications in various therapeutic areas.
Contemporary research approaches to this compound have benefited from advances in computational chemistry and molecular modeling techniques. Researchers are now able to predict the compound's behavior in biological systems with greater accuracy, using tools such as molecular docking studies and pharmacophore modeling to understand how the compound might interact with specific biological targets. These computational approaches have accelerated research by allowing investigators to prioritize experimental studies based on predicted activities.
Current synthetic research has focused on developing more efficient and environmentally friendly routes to this compound. Traditional synthetic approaches often required multiple steps and harsh reaction conditions, but recent developments have introduced milder reaction protocols and improved purification methods. These advances have made the compound more accessible for biological studies and have reduced the environmental impact of its synthesis.
| Research Area | Current Focus | Recent Developments |
|---|---|---|
| Synthetic Methodology | Green Chemistry Approaches | Reduced Reaction Steps |
| Biological Activity | Structure-Activity Relationships | Enhanced Potency Studies |
| Computational Studies | Molecular Dynamics Simulations | Improved Prediction Models |
| Pharmaceutical Applications | Drug Development | Lead Optimization |
The research landscape is also characterized by increasing collaboration between synthetic chemists, computational scientists, and biological researchers. This interdisciplinary approach has proven particularly valuable for understanding complex structure-activity relationships and for identifying new applications for benzothiazole derivatives. Recent studies have demonstrated that small modifications to the substitution pattern or the glycine moiety can significantly impact biological activity, highlighting the importance of systematic structural exploration.
Emerging trends in research include the investigation of this compound as a building block for more complex molecular architectures. Researchers are exploring its use in the synthesis of oligomeric and polymeric systems that might exhibit novel properties not present in the monomeric compound. Additionally, there is growing interest in using the compound as a probe molecule for studying biological processes, taking advantage of its unique structural features to investigate protein-ligand interactions and cellular uptake mechanisms.
The future research direction appears to be moving toward more sophisticated applications of this compound, including its use in targeted drug delivery systems and its incorporation into hybrid materials with novel properties. These applications represent a significant evolution from traditional approaches to benzothiazole chemistry and demonstrate the continuing relevance of this compound class in modern chemical research.
Properties
IUPAC Name |
2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-7-4-5-8(2)11-10(7)13-12(17-11)14(3)6-9(15)16/h4-5H,6H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLSHCMEBHNWBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine typically involves the reaction of 4,7-dimethyl-1,3-benzothiazole with N-methylglycine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product. Common solvents used in the synthesis include dichloromethane and ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced benzothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the glycine moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce reduced benzothiazole derivatives. Substitution reactions can result in a variety of functionalized benzothiazole compounds.
Scientific Research Applications
Chemistry
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine serves as a valuable building block in organic synthesis. It can be utilized in:
- Ligand Formation: Acting as a ligand in coordination chemistry to form metal complexes.
- Synthesis of Complex Molecules: Its structure allows for the derivation of more complex organic compounds.
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties: Studies have shown that derivatives of benzothiazoles often possess antimicrobial effects, making them candidates for further exploration in combating infections.
- Anticancer Activity: Preliminary studies suggest that this compound may induce apoptosis in cancer cells. For example:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| WM115 (Melanoma) | 15.0 | DNA damage and cell cycle arrest |
These values indicate the concentration required to inhibit 50% of cell viability after exposure.
Medicinal Applications
Ongoing research is focused on exploring the therapeutic potential of this compound:
- Therapeutic Agent Development: Investigations are underway to assess its efficacy as a potential treatment for various diseases due to its biological activity.
Industrial Applications
In industrial settings, this compound is being evaluated for:
- Material Development: Its unique properties may contribute to the formulation of new materials with specific characteristics.
Case Studies and Research Findings
Several studies have highlighted the significance of this compound:
- Anticancer Research:
- A study demonstrated that this compound effectively induces apoptosis in lung cancer cells by activating caspases.
- Antimicrobial Studies:
- Research indicated that derivatives similar to this compound exhibited significant antimicrobial activity against various pathogens.
Mechanism of Action
The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Benzodithiazine Derivatives ()
Compounds such as N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 2) and N-Methyl-N-(6-chloro-7-cyano-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 4) share a heterocyclic backbone but differ in core structure and substituents:
- Core Heterocycle : Benzodithiazine (with two sulfur atoms and a sulfone group) vs. benzothiazole (one sulfur atom). The sulfone group in benzodithiazines enhances polarity and hydrogen-bonding capacity compared to the benzothiazole core .
- Substituents: Chloro, methyl, and cyano groups in benzodithiazines vs. methyl groups in the target compound. These substituents increase molecular weight (e.g., Compound 2: 291.8 g/mol vs. target compound: 250.32 g/mol) and alter electronic properties.
- Physical Properties : Compound 2 exhibits a high decomposition melting point (271–272°C), likely due to strong intermolecular interactions from sulfone and hydrazine groups. The target compound’s melting point is unreported, but its glycine moiety may reduce thermal stability compared to benzodithiazines .
Positional Isomers ()
N-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine is a positional isomer of the target compound, differing only in methyl group placement (5,7 vs. 4,7). Key distinctions include:
Complex Benzothiazole Derivatives ()
Patent examples such as 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Example 1) feature extended aromatic systems and additional functional groups:
- Molecular Complexity: The tetrahydroquinoline and thiazole moieties increase molecular weight (e.g., Example 1: ~400 g/mol) and lipophilicity, which may enhance receptor binding but reduce aqueous solubility compared to the simpler glycine derivative.
- Biological Relevance : Such compounds are often designed for targeted interactions (e.g., enzyme inhibition), whereas the glycine moiety in the target compound may favor different pharmacological pathways .
Research Implications and Gaps
- Methods from analogous compounds (e.g., hydrazine derivatives in ) could inform future synthetic routes .
- Physicochemical Characterization : Experimental determination of melting point, solubility, and spectral data (e.g., NMR, IR) for the 4,7-dimethyl variant is critical for comparative studies.
- Biological Profiling : Comparative studies on enzyme inhibition or cellular activity between positional isomers (4,7 vs. 5,7) could elucidate structure-activity relationships.
Biological Activity
Overview
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine, a derivative of benzothiazole, has garnered attention in biological research due to its potential therapeutic properties. This compound is characterized by its unique structure, which includes a benzothiazole moiety and a glycine component. Its chemical formula is with a molecular weight of 250.32 g/mol .
The synthesis of this compound typically involves the reaction of 4,7-dimethyl-1,3-benzothiazole with N-methylglycine under controlled conditions to optimize yield and purity. Common solvents used in the synthesis include dichloromethane and ethanol . The compound's stability and reactivity can be influenced by its functional groups, making it a versatile candidate for further chemical modifications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that this compound may inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The mechanisms involve modulation of key signaling pathways such as AKT and ERK .
Key Findings:
- Cell Proliferation Inhibition: The compound significantly reduced cell viability in A431 and A549 cells as assessed by MTT assays.
- Cytokine Modulation: It decreased levels of inflammatory cytokines IL-6 and TNF-α in macrophage cell lines .
- Apoptosis Induction: Flow cytometry analysis showed that treatment with the compound led to increased apoptosis in cancer cells.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets. This includes:
- Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in cancer cell survival.
- Receptor Modulation: Potential binding to receptors that regulate cell growth and apoptosis pathways.
Case Studies
- Study on Antitumor Activity:
- Antimicrobial Efficacy Assessment:
Data Table: Biological Activity Summary
| Activity Type | Cell Lines Tested | Key Findings |
|---|---|---|
| Anticancer | A431, A549 | Inhibition of proliferation; apoptosis induction |
| Cytokine Modulation | RAW264.7 (macrophages) | Decreased IL-6 and TNF-α levels |
| Antimicrobial | Various bacterial strains | Effective against multiple Gram-positive/negative bacteria |
Q & A
Basic: What are the optimal synthetic routes for N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine, and how can reaction conditions be tailored to improve yield?
The synthesis of benzothiazole-derived glycine analogs typically involves condensation reactions between substituted benzothiazole amines and activated glycine derivatives. For example, reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in tetrahydrofuran (THF) has been effective for analogous compounds, achieving yields >95% under mild conditions . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates.
- Catalysts : HATU or iBuOCOCl with DIPEA improves coupling efficiency in multi-step syntheses .
- Temperature : Room temperature or controlled cooling (0°C) minimizes side reactions.
Validation via LCMS (e.g., m/z 685 [M+H]⁺) and HPLC retention time analysis (e.g., 1.65 minutes under QC-SMD-TFA05 conditions) ensures product purity .
Basic: Which analytical techniques are most reliable for characterizing this compound and its intermediates?
Robust characterization requires a combination of:
- LCMS : To confirm molecular ion peaks (e.g., m/z 314.359 for benzothiazole analogs) and assess purity .
- HPLC : Reverse-phase methods with TFA-containing mobile phases resolve polar impurities (e.g., unreacted glycine derivatives) .
- NMR : ¹H/¹³C NMR identifies regioselectivity of dimethyl substitution on the benzothiazole ring .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for resolving steric effects of the 4,7-dimethyl groups .
Basic: How can researchers evaluate the biological activity of this compound, and what structural features influence its efficacy?
Biological screening should focus on structure-activity relationships (SAR):
- Core modifications : The 1,3-benzothiazole scaffold is associated with herbicidal and antimicrobial activities; dimethyl groups at positions 4 and 7 may enhance lipophilicity and membrane penetration .
- Glycine substitution : N-Methylation reduces hydrogen-bonding capacity, potentially altering target binding .
- Assay design : Standardize bioassays (e.g., MIC for antimicrobial activity) against controls like Methabenzthiazuron, a benzothiazolyl urea herbicide .
Advanced: What mechanistic insights can be gained from studying the degradation pathways of this compound under physiological conditions?
Advanced studies should employ:
- Forced degradation : Expose the compound to acidic/basic hydrolytic conditions, oxidative stress (H₂O₂), and photolysis. Monitor degradation products via high-resolution LCMS to identify labile sites (e.g., methylglycine linkage) .
- Isotope labeling : Use ¹³C-labeled glycine to track metabolic cleavage in cell-based assays .
- Computational modeling : Density functional theory (DFT) predicts bond dissociation energies, highlighting susceptibility to enzymatic hydrolysis .
Advanced: How can computational tools streamline the design of derivatives with enhanced target specificity?
- AI-driven synthesis planning : Platforms using Reaxys and Pistachio databases propose one-step routes for novel analogs (e.g., substituting dimethyl groups with trifluoromethyl or methoxy moieties) .
- Docking studies : Molecular docking with targets like bacterial enzymes (e.g., Salmonella pathogenicity regulators) identifies steric clashes caused by 4,7-dimethyl groups, guiding rational substitutions .
- ADMET prediction : Tools like EPI Suite estimate logP and bioavailability, prioritizing derivatives with optimal pharmacokinetics .
Advanced: How should researchers address contradictions in reported bioactivity data for benzothiazole-glycine hybrids?
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., fixed cell lines, consistent incubation times) to minimize false positives .
- Impurity profiles : Quantify trace intermediates (e.g., unreacted glycine esters) using impurity standards like ACI 160416, which shares structural motifs .
- Solubility effects : Use DMSO stocks at <0.1% v/v to avoid solvent interference in cell-based assays .
Advanced: What strategies mitigate challenges in crystallizing this compound for structural studies?
- Co-crystallization : Add co-formers (e.g., succinic acid) to improve lattice packing .
- Temperature gradients : Slow cooling from 40°C to 4°C promotes single-crystal growth.
- SHELX refinement : Employ twin refinement and high-resolution data (d ≤ 1 Å) to resolve disorder caused by methyl group rotation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
